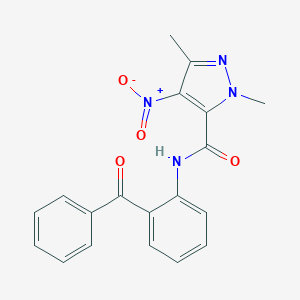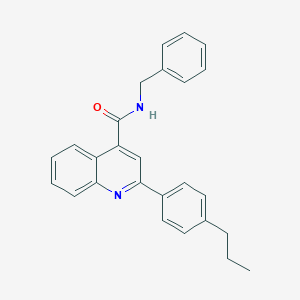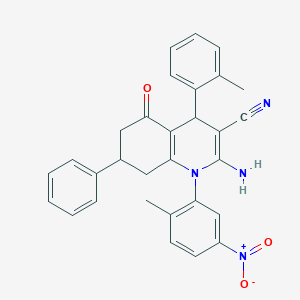
N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-benzoylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The nitro group is then introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction of the nitro group: Formation of N-(2-aminophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Reduction of the benzoyl group: Formation of N-(2-hydroxyphenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N5-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)acetamide: Similar structure but lacks the nitro group and pyrazole ring.
N-(2-benzoylphenyl)oxalamate: Contains an oxalamate group instead of the pyrazole ring.
N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of the pyrazole ring
Uniqueness
N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the nitro group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H16N4O4 |
|---|---|
Molecular Weight |
364.4g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c1-12-16(23(26)27)17(22(2)21-12)19(25)20-15-11-7-6-10-14(15)18(24)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,25) |
InChI Key |
GYDNCNAUIPBCRN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B451770.png)
![N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451773.png)
![4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451774.png)
![Methyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B451775.png)


![5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B451781.png)
![N-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451783.png)
![N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B451787.png)

![2-{2-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]vinyl}-8-quinolinol](/img/structure/B451790.png)
![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(3,4-dichlorophenyl)thiophene-3-carboxylate](/img/structure/B451791.png)
![METHYL 5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B451792.png)
